5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-iodo-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IN2O/c6-5(7,8)4-10-1-2(9)3(12)11-4/h1H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGJOCHFNXQTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)C(F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 2-(trifluoromethyl)pyrimidin-4(3H)-one with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate or cesium carbonate, are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one may exhibit cytotoxic effects on cancer cells. Studies have shown that this compound can inhibit tumor growth, making it a promising candidate for the development of anticancer agents.
Antiviral Activity
The compound's structural features suggest potential antiviral applications. Its derivatives have been explored for their efficacy against various viral infections, including those caused by RNA viruses. The trifluoromethyl group is believed to enhance the bioactivity of these compounds.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as a potent inhibitor of certain kinases, which are critical in cancer progression.
Agrochemical Applications
The compound has also found applications in agrochemicals, particularly as a potential herbicide or pesticide. Its unique chemical structure allows it to interact with biological systems in plants, potentially leading to herbicidal activity. Research is ongoing to evaluate its effectiveness and safety in agricultural settings.
Synthesis Overview
The synthesis of this compound can be achieved through several methods:
- Iodination Reaction : This involves the reaction of a pyrimidine precursor with iodine under acidic conditions.
- Trifluoromethylation : The introduction of the trifluoromethyl group can be accomplished using reagents such as methyl fluorosulfonyl difluoroacetate in the presence of a catalyst like cuprous iodide .
Synthesis Table
| Step | Reaction Type | Conditions | Key Reagents |
|---|---|---|---|
| 1 | Iodination | Acetic Acid | Iodine |
| 2 | Trifluoromethylation | N,N-Dimethylformamide | Methyl fluorosulfonyl difluoroacetate, Cuprous iodide |
Understanding the biological interactions of this compound with various targets is essential for elucidating its therapeutic roles. Studies focusing on its mechanism of action have revealed significant insights into how this compound interacts with cellular pathways involved in cancer and viral infections .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed promising results in inhibiting the proliferation of breast cancer cells in vitro. The compound induced apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another research project investigated the inhibitory effects of the compound on specific kinases associated with cancer metastasis. The findings indicated that it could serve as a lead compound for developing targeted therapies against metastatic cancers.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with specific biological targets .
Comparison with Similar Compounds
Key Observations:
Halogenation Efficiency : Iodine introduction (as in 5-Iodo-2-methylpyrimidin-4(3H)-one) typically requires milder conditions compared to chlorination (e.g., phosphoryl chloride at 100°C for 5-Cl derivatives) due to iodine’s lower electronegativity .
Trifluoromethyl Placement : The position of the CF₃ group significantly impacts reactivity. For example, 6-CF₃ derivatives (e.g., 5-Chloro-6-CF₃) exhibit higher electrophilicity at position 5, facilitating halogenation, whereas 2-CF₃ analogs (e.g., 6-Me-2-CF₃) show enhanced ring stability .
Stereoelectronic Effects: The presence of electron-withdrawing groups (CF₃, halogens) increases the acidity of the pyrimidinone N-H bond, making these compounds more reactive in deprotonation-coupled reactions .
Reactivity and Functionalization Potential
- For instance, highlights iodine-mediated cyclizations to form fused heterocycles (e.g., thiazolo-pyrimidinones), suggesting similar applications for the target compound .
- CF₃ Stability : Unlike methyl groups, CF₃ resists oxidation, making 2-CF₃ derivatives more suitable for high-temperature reactions. This contrasts with 5-Me-6-CF₃ analogs, where the methyl group may undergo unintended oxidation .
- Solubility and Purification: Iodo-substituted pyrimidinones (e.g., 5-Iodo-2-methyl) exhibit lower aqueous solubility compared to fluoro or methoxy derivatives, necessitating purification via dichloromethane extraction .
Biological Activity
5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group and an iodine atom, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer progression and viral replication. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown significant inhibitory effects on various kinases, which are crucial in cell signaling pathways related to cancer cell proliferation.
- Induction of Apoptosis : Compounds within this chemical class have been reported to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Antiviral Activity : Some derivatives exhibit antiviral properties by interfering with viral replication processes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrimidine ring significantly affect the biological activity of the compound. Notably:
- Trifluoromethyl Substitution : The position and nature of substituents like trifluoromethyl groups can enhance potency against various targets.
- Iodine Atom : The presence of iodine at the 5-position contributes to the electrophilic character, which may facilitate interactions with nucleophilic sites in target proteins.
Table 1: Summary of SAR Findings
| Compound Variant | Position of Substitution | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | 5-Iodo | Moderate cytotoxicity | 50 |
| 5-Bromo-2-(trifluoromethyl)pyrimidin-4(3H)-one | 5-Bromo | Low cytotoxicity | >100 |
| 5-Iodo-2-methylpyrimidin-4(3H)-one | 2-Methyl | High cytotoxicity | 20 |
Case Studies and Research Findings
Several studies have explored the efficacy of related compounds in clinical settings:
- Cancer Cell Lines : In vitro studies demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 and MDA-MB-231. For instance, one study reported an IC50 value of approximately 50 µM against HepG2 cells, indicating significant antitumor activity .
- In Vivo Efficacy : Research involving animal models has shown promising results for compounds with similar structures. In a BALB/c mouse model infected with Mycobacterium tuberculosis, a related compound demonstrated sustained plasma concentrations above the minimum inhibitory concentration (MIC), although it did not significantly reduce lung bacterial burdens compared to standard treatments .
- Mechanistic Studies : Further investigations revealed that these compounds could induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 5-Iodo-2-(trifluoromethyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of a pyrimidinone precursor. For example, phosphoryl chloride (POCl₃) is frequently used for chlorination at elevated temperatures (100–120°C) . To introduce iodine, a nucleophilic substitution reaction with KI or an electrophilic iodination agent (e.g., N-iodosuccinimide) could replace the chlorination step. Solvent choice (e.g., dichloromethane for extraction) and reaction time (1–2 hours) are critical for minimizing side products. Post-reaction purification via column chromatography or recrystallization is recommended .
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : The downfield shift of the pyrimidinone C4 proton (~12–14 ppm) confirms the lactam structure. The trifluoromethyl group appears as a singlet in ¹⁹F NMR (~-60 to -70 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass of C₅H₃F₃IN₂O (calc. ~306.91 g/mol). LCMS retention times under acidic conditions (e.g., 1.03 minutes with TFA modifiers) can validate purity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The iodo-substituent may render the compound light-sensitive. Store in amber vials at -20°C under inert atmosphere (N₂/Ar). Monitor decomposition via periodic HPLC analysis (e.g., C18 columns with UV detection at 254 nm). Hydrolytic stability can be assessed by incubating in buffered solutions (pH 4–9) and tracking degradation products .
Advanced Research Questions
Q. How can contradictory yields in halogenation reactions of pyrimidinone derivatives be systematically addressed?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., overhalogenation or ring-opening). To resolve this:
- Kinetic Monitoring : Use in-situ FTIR or LCMS to track reaction progress and identify intermediates.
- Temperature Optimization : Lower temperatures (80–90°C) may suppress side reactions while maintaining sufficient reactivity for iodination .
- Protecting Groups : Introduce temporary protecting groups (e.g., Boc) at reactive sites to direct regioselectivity .
Q. What strategies enhance the electrophilic substitution of iodine in trifluoromethyl-pyrimidinone systems?
- Methodological Answer :
- Directed Metalation : Use lithium bases (LDA or LiHMDS) to deprotonate the pyrimidinone at C5, followed by quenching with iodine electrophiles.
- Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized boronic esters could enable late-stage iodination .
- Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity by leveraging controlled microwave heating (e.g., 150°C, 30 minutes) .
Q. How can computational modeling guide the design of derivatives with improved biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enzymes). Focus on the trifluoromethyl group’s role in hydrophobic interactions .
- QSAR Analysis : Correlate electronic parameters (Hammett σ values) of substituents (iodo vs. chloro) with bioactivity data to prioritize synthetic targets .
Q. What analytical techniques resolve ambiguities in NMR data caused by tautomerism in pyrimidin-4(3H)-one systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
